molecular formula C5H5ClN2S2 B8459731 3-Allylthio-5-chloro-1,2,4-thiadiazole

3-Allylthio-5-chloro-1,2,4-thiadiazole

Cat. No.: B8459731
M. Wt: 192.7 g/mol
InChI Key: VUMWESOQHIDGTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Allylthio-5-chloro-1,2,4-thiadiazole is a functionalized 1,2,4-thiadiazole derivative of interest in chemical research and development. This compound is part of a class of sulfur- and nitrogen-containing heterocycles known for their versatile reactivity and potential as building blocks for more complex molecules . While specific biological data for this allylthio analog is not fully established, closely related 5-substituted-3-chloro-1,2,4-thiadiazoles have demonstrated significant utility in biochemical research. In particular, 5-sulfonyl and 5-sulfinyl derivatives have been identified as rapid and selective covalent modifiers of solvent-accessible cysteine thiol groups in proteins . These compounds can act as efficient thiol-blocking agents, outperforming commonly used reagents like N-ethylmaleimide (NEM) in terms of speed and specificity, making them superior tools for applications like biotin switch assays and proteomic studies aimed at analyzing cysteine post-translational modifications . The reactivity of these analogs proceeds via a nucleophilic aromatic substitution mechanism, where the cysteine thiolate attacks the carbon at the 5-position of the thiadiazole ring . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic purposes. Handling should only be performed by qualified professionals in a well-ventilated laboratory setting, using appropriate personal protective equipment. Refer to the Safety Data Sheet for detailed hazard and handling information.

Properties

Molecular Formula

C5H5ClN2S2

Molecular Weight

192.7 g/mol

IUPAC Name

5-chloro-3-prop-2-enylsulfanyl-1,2,4-thiadiazole

InChI

InChI=1S/C5H5ClN2S2/c1-2-3-9-5-7-4(6)10-8-5/h2H,1,3H2

InChI Key

VUMWESOQHIDGTO-UHFFFAOYSA-N

Canonical SMILES

C=CCSC1=NSC(=N1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The electronic and steric properties of substituents on the 1,2,4-thiadiazole ring significantly influence reactivity and stability. Key comparisons include:

  • Chloro vs. Trichloromethyl Groups :

    • 5-Chloro-3-ethyl-1,2,4-thiadiazole (CAS 101258-23-5) has a simpler ethyl group at position 3, leading to lower molecular weight (148.61 g/mol) and reduced steric hindrance compared to the allylthio group .
    • 3-Trichloromethyl-5-chloro-1,2,4-thiadiazole (CAS 5848-93-1) features a highly electronegative trichloromethyl group, enhancing its biocidal activity but reducing solubility in polar solvents .
  • Allylthio vs. Amino/Phenyl Groups: 5-Amino-3-methyl-1,2,4-thiadiazole exhibits basicity due to the amino group, enabling participation in hydrogen bonding and coordination chemistry, unlike the non-polar allylthio substituent . 5-Amino-3-phenyl-1,2,4-thiadiazole (CAS 17467-15-1) introduces aromaticity, enhancing stability and enabling π-π stacking interactions in polymer synthesis .
Table 1: Structural and Molecular Comparison
Compound Molecular Formula Molecular Weight (g/mol) Key Substituents
3-Allylthio-5-chloro-1,2,4-thiadiazole C₅H₅ClN₂S₂ 192.69 -Cl, -S-CH₂-CH=CH₂
5-Chloro-3-ethyl-1,2,4-thiadiazole C₄H₅ClN₂S 148.61 -Cl, -CH₂CH₃
3-Trichloromethyl-5-chloro-1,2,4-thiadiazole C₃Cl₄N₂S 247.89 -Cl, -CCl₃
5-Amino-3-phenyl-1,2,4-thiadiazole C₈H₆N₃S 177.22 -NH₂, -C₆H₅
Biocidal Properties:
  • 3-Trichloromethyl Derivatives : While some trichloromethyl-substituted thiadiazoles (e.g., 3-trichloromethyl-5-ethoxy-1,2,4-thiadiazole) show poor biocidal activity, others with cyclic amine substituents exhibit >80% nitrification inhibition over 28 days .
  • Allylthio Group : The sulfur atom in the allylthio group may enhance biocidal efficacy through thiol-disulfide exchange mechanisms, though specific data for this compound are pending.
Corrosion Inhibition:
  • Amino-substituted thiadiazoles like 2-amino-5-ethyl-1,3,4-thiadiazole (AETD) demonstrate corrosion inhibition efficiencies of ~70% on brass, attributed to nitrogen-based adsorption . Allylthio derivatives likely rely on sulfur-metal interactions, though quantitative comparisons are needed.
Table 2: Functional Activity Comparison
Compound Application Efficacy/Activity Reference
3-Trichloromethyl-5-amine-1,2,4-thiadiazole Nitrification Inhibition >80% inhibition (28 days)
2-Amino-5-ethyl-1,3,4-thiadiazole (AETD) Corrosion Inhibition ~70% efficiency
5-Amino-3-phenyl-1,2,4-thiadiazole Polymer Synthesis High thermal stability

Q & A

Q. What are the common synthetic pathways for preparing 3-Allylthio-5-chloro-1,2,4-thiadiazole derivatives?

The synthesis typically involves nucleophilic substitution at the 5-chloro position of the thiadiazole core. For example, allylthio groups can be introduced via S-alkylation under basic conditions. Optimized protocols include refluxing in aprotic solvents like DMF or acetonitrile with K₂CO₃ as a base, achieving yields of 70–85% . Structural confirmation is performed using ¹H/¹³C NMR and mass spectrometry to verify regioselectivity and purity.

Q. How does the stability of the 1,3,4-thiadiazole ring influence reaction design?

The 1,3,4-thiadiazole ring is susceptible to nucleophilic attack, particularly under basic conditions. For instance, reactions with amines or hydrazines may lead to ring cleavage or rearrangement into triazolinethiones . To mitigate degradation, reactions should avoid prolonged heating in polar protic solvents. Stability studies using TLC or HPLC are recommended to monitor decomposition .

Q. What analytical methods are critical for confirming the structure of this compound derivatives?

Key techniques include:

  • NMR spectroscopy : To confirm allylthio substitution (δ ~3.5–4.0 ppm for allylic protons) and aromatic thiadiazole protons.
  • Mass spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns.
  • X-ray crystallography (if crystalline): For unambiguous confirmation of regiochemistry and bond lengths .

Advanced Research Questions

Q. How can contradictions in regioselectivity during Suzuki-Miyaura coupling of 5-chloro-3-bromo-1,2,4-thiadiazole be resolved?

Despite bromine's higher electronegativity, Suzuki-Miyaura coupling of 3-bromo-5-chloro-1,2,4-thiadiazole occurs preferentially at the 5-chloro position. This anomaly is explained by frontier molecular orbital (FMO) analysis, where the electron-deficient 5-chloro site exhibits greater reactivity toward arylboronic acids. Computational modeling (e.g., DFT) is recommended to predict regioselectivity .

Q. What mechanistic insights explain the rearrangement of 2-amino-1,3,4-thiadiazole derivatives to triazolinethiones?

Under basic conditions, 2-amino-1,3,4-thiadiazoles undergo ring-opening via nucleophilic attack at the sulfur atom, followed by cyclization to form triazolinethiones. For example, reactions with benzylamine in xylene yield a mixture of 2-benzylamino-thiadiazole and 4-benzyl-triazolinethione. Kinetic studies using ¹H NMR or in-situ IR spectroscopy can elucidate reaction pathways .

Q. How do steric and electronic effects of substituents influence the biological activity of thiadiazole derivatives?

The allylthio group enhances lipophilicity, improving membrane permeability, while the 5-chloro substituent increases electrophilicity, potentially interacting with biological targets (e.g., enzymes). Structure-activity relationship (SAR) studies should combine in vitro assays (e.g., antimicrobial or anticancer screens) with computational docking to identify key interactions .

Q. What strategies address contradictory data in the synthesis of 5-methoxy vs. 5-chloro derivatives under similar conditions?

Competing pathways may arise from solvent or temperature effects. For instance, refluxing in toluene/methanol/water can lead to methoxy substitution via nucleophilic aromatic substitution (SNAr), while trace HCl promotes retention of the 5-chloro group. Control experiments with deuterated solvents or alternative leaving groups (e.g., triflate) are advised to isolate variables .

Methodological Considerations

Q. How can computational tools enhance the design of thiadiazole-based compounds?

  • FMO analysis : Predicts reactivity and regioselectivity in cross-coupling reactions .
  • Molecular docking : Screens potential bioactivity by simulating ligand-protein interactions .
  • QSAR models : Correlates substituent effects with biological outcomes using descriptors like logP and HOMO-LUMO gaps .

Q. What experimental controls are essential for validating reaction mechanisms?

  • Isotopic labeling : Use of D₂O or ¹³C-labeled reagents to track atom migration.
  • Kinetic profiling : Time-resolved monitoring via HPLC or UV-Vis spectroscopy.
  • Competition experiments : Compare reactivity of substituted vs. unsubstituted analogs .

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